molecular formula C11H16 B1581424 5-Isopropyl-m-xylene CAS No. 4706-90-5

5-Isopropyl-m-xylene

Cat. No.: B1581424
CAS No.: 4706-90-5
M. Wt: 148.24 g/mol
InChI Key: RMKJTYPFCFNTGQ-UHFFFAOYSA-N
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Description

5-Isopropyl-m-xylene: , also known as 3,5-dimethylcumene, is an aromatic hydrocarbon with the molecular formula C11H16. It is a derivative of m-xylene, where an isopropyl group is attached to the benzene ring at the 5-position. This compound is a colorless liquid with a characteristic aromatic odor and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-m-xylene typically involves the alkylation of m-xylene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

    Alkylation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process where m-xylene and isopropyl chloride are fed into a reactor containing the aluminum chloride catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-m-xylene undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

      Conditions: Acidic or neutral conditions

      Products: Carboxylic acids, ketones

  • Reduction

      Reagents: Hydrogen gas (H2), palladium on carbon (Pd/C)

      Conditions: Elevated temperature and pressure

      Products: Reduced aromatic compounds

  • Substitution

      Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

      Conditions: Varies depending on the reagent

      Products: Halogenated or nitrated derivatives

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions to yield carboxylic acids.

    Reduction: Hydrogen gas with palladium on carbon catalyst to reduce aromatic rings.

    Substitution: Chlorine or bromine in the presence of a catalyst for halogenation; nitric acid and sulfuric acid for nitration.

Major Products

    Oxidation: Carboxylic acids such as 3,5-dimethylbenzoic acid.

    Reduction: Reduced aromatic compounds like this compound.

    Substitution: Halogenated derivatives such as 5-chloro-3,5-dimethylcumene.

Scientific Research Applications

5-Isopropyl-m-xylene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various aromatic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a solvent in biochemical assays.

    Medicine: Investigated for its potential use in drug formulation and delivery systems.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Isopropyl-m-xylene involves its interaction with molecular targets such as enzymes and receptors. The isopropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug delivery systems where it can facilitate the transport of active pharmaceutical ingredients across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    m-Xylene: The parent compound of 5-Isopropyl-m-xylene, with two methyl groups attached to the benzene ring.

    o-Xylene: An isomer of m-xylene with methyl groups at the 1 and 2 positions.

    p-Xylene: An isomer of m-xylene with methyl groups at the 1 and 4 positions.

Uniqueness

This compound is unique due to the presence of the isopropyl group at the 5-position, which imparts distinct chemical and physical properties compared to its isomers. This structural difference influences its reactivity, solubility, and applications in various fields.

Properties

IUPAC Name

1,3-dimethyl-5-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-8(2)11-6-9(3)5-10(4)7-11/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKJTYPFCFNTGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063567
Record name 1,3-Dimethyl-5-isopropylbenzene
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Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4706-90-5
Record name 3,5-Dimethylcumene
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Record name 5-Isopropyl-m-xylene
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Record name 1,3-Dimethyl-5-isopropylbenzene
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Record name 5-Isopropyl-m-xylene
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Record name 3,5-DIMETHYLCUMENE
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Synthesis routes and methods

Procedure details

A reaction was carried out using a Hastelloy C autoclave having an inside volume of 6,000 mL and equipped with an electromagnetic stirrer, a baffle plate, a gas blowing port and a liquid feed port in the same manner as that in Example 1. For the reaction, 2,003 g (18.9 moles) of metaxylene, 943 g (47.1 moles) of anhydrous HF and 715 g (17.0 moles) of propylene were used. After the reaction was terminated, the reaction mixture was fed at a rate of 300 mL per hour together with 600 g per hour of benzene to a distillation column (column internal pressure: 0.38 MPa, 122° C.) in which benzene was recirculated. A benzene solution of 3,5-dimethylcumene was separated and collected from the bottom of the column, while discharging BF3 from the top and HF from a discharge port below the condenser. The benzene solution of 3,5-dimethylcumene obtained from the bottom of the column was condensed using an evaporator and then distilled (column internal pressure: 0.0133 MPa, stage number: 12, a reflux ratio: 10) to obtain 1,925 g of desired 3,5-dimethylcumene (distillation temperature: 129° C.). The purity was 99.2% and isolation yield was 76%.
Quantity
18.9 mol
Type
reactant
Reaction Step One
Quantity
715 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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